molecular formula C20H22N4O3 B2687069 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 2034551-98-7

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2687069
CAS No.: 2034551-98-7
M. Wt: 366.421
InChI Key: DJVVHOFIRNKLJD-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a pyrazole ring, a dihydropyridine ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclocondensation of hydrazine with a carbonyl system to form the pyrazole ring . This is followed by the formation of the dihydropyridine ring through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the application of green chemistry principles such as microwave-assisted synthesis to reduce energy consumption and waste .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole and dihydropyridine derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is unique due to its combination of a pyrazole ring and a dihydropyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methoxy-6-oxo-1-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-14-11-15(2)24(22-14)10-9-21-20(26)17-13-23(16-7-5-4-6-8-16)19(25)12-18(17)27-3/h4-8,11-13H,9-10H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVVHOFIRNKLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CN(C(=O)C=C2OC)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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